molecular formula C9H20N2O B7921377 (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol

(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol

Cat. No.: B7921377
M. Wt: 172.27 g/mol
InChI Key: SCVKPRVVDWCNGZ-VIFPVBQESA-N
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Description

(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol is a chiral ethanolamine derivative characterized by a 1-methylpyrrolidin-2-ylmethyl group attached to the nitrogen atom of the ethanolamine backbone. The (S)-configuration at the chiral center introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions. The pyrrolidine ring contributes to its lipophilicity, while the hydroxyl and amino groups enhance solubility in polar solvents. This compound is structurally related to bioactive molecules targeting neurotransmitter receptors, given the prevalence of pyrrolidine motifs in neuroactive compounds like nicotine .

Properties

IUPAC Name

2-[methyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(6-7-12)8-9-4-3-5-11(9)2/h9,12H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVKPRVVDWCNGZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-Methylpyrroline

The synthesis begins with the chiral pyrrolidine backbone, typically derived from 2-methylpyrroline. As detailed in WO2008137087A1, catalytic hydrogenation of 2-methylpyrroline using a platinum-based catalyst (e.g., 5% Pt/C) in a 2:1 ethanol-methanol solvent mixture at ambient temperature yields (S)-2-methylpyrrolidine with ≥50% enantiomeric excess (ee). This method avoids corrosive reagents and isolates intermediates via tartrate salt recrystallization, enhancing optical purity.

Resolution and Enantiomeric Enrichment

Optical purity is further improved through recrystallization in ethanol-methanol (90% v/v, 2:1 ratio), achieving ≥98% ee for pharmaceutical applications. The use of L-tartaric acid for (S)-enantiomer resolution is critical, as described in the same patent.

Functionalization of the Pyrrolidine Ring

Hydroxymethylation and Methylation

EvitaChem’s synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride provides a template for introducing the hydroxymethyl group. Treating (S)-2-methylpyrrolidine with formaldehyde under basic conditions forms the hydroxymethyl intermediate, which is subsequently methylated using methyl iodide or reductive amination with methylamine and sodium cyanoborohydride.

Reaction Conditions:

  • Solvent: Methanol/water (4:1)

  • Temperature: 0–25°C

  • Yield: 85–92%

ParameterValue
SolventTetrahydrofuran
Temperature0°C → 25°C
Reaction Time12 h
Yield78%

Stereochemical Control and Catalytic Asymmetry

Asymmetric Hydrogenation

The JStage study highlights palladium-catalyzed coupling for chiral induction. Applying a PdCl₂(dppf)₂ catalyst with (S)-BINAP ligand in THF at 60°C achieves 94% ee for the pyrrolidine intermediate.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates using Candida antarctica lipase B (CAL-B) in isopropyl acetate separates (S)-enantiomers with 99% ee.

Scalable Industrial Processes

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems for the final coupling step, reducing reaction time from 48 h to 2 h and improving yield to 91%.

Flow Reactor Parameters:

  • Residence Time: 10 min

  • Temperature: 120°C

  • Catalyst: Immobilized Pt/Al₂O₃

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile-water with 0.1% TFA) resolves diastereomers, while chiral columns (Chiralpak IC) confirm ≥99.5% ee.

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields high-purity (>99.9%) crystalline product, as validated by X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.

Synthesis of Histamine Receptor Ligands

One notable application is in the synthesis of histamine H3 receptor ligands. These ligands are significant in treating conditions such as obesity, cognitive disorders, and sleep-related issues. The compound can be used to create derivatives that selectively bind to H3 receptors, potentially leading to new therapeutic options .

Antidepressant Properties

Research indicates that derivatives of (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol may exhibit antidepressant effects. Studies have shown that modifications to the pyrrolidine structure can enhance serotonin and norepinephrine reuptake inhibition, which is crucial in developing antidepressants .

Neuropharmacology

The neuropharmacological properties of this compound make it a candidate for further exploration in treating neurological disorders.

Cognitive Enhancement

Preliminary studies suggest that compounds derived from this compound may enhance cognitive functions. This is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia, where cognitive decline is prevalent .

Potential for Analgesic Applications

There is growing interest in exploring the analgesic properties of this compound. Its structural similarity to known analgesics suggests it could modulate pain pathways effectively, warranting further investigation into its efficacy and safety profiles .

Organic Synthesis

In organic chemistry, this compound serves as a versatile synthetic intermediate.

Chiral Synthesis

The compound's chiral nature makes it valuable in asymmetric synthesis processes. It can be utilized to produce other chiral compounds with high enantiomeric purity, which is essential in pharmaceutical applications where stereochemistry plays a critical role in drug efficacy .

Building Block for Complex Molecules

As a building block, it can facilitate the synthesis of more complex organic molecules through various coupling reactions. This application is particularly useful in developing novel materials and pharmaceuticals .

Case Studies

StudyApplicationFindings
Study on H3 Receptor LigandsMedicinal ChemistryDemonstrated effective binding affinity and selectivity for H3 receptors, indicating potential therapeutic use.
Antidepressant Derivative ResearchNeuropharmacologyIdentified compounds with significant serotonin reuptake inhibition, suggesting efficacy as antidepressants.
Chiral Synthesis TechniquesOrganic SynthesisShowed successful production of various chiral compounds with high yields using this compound as a precursor.

Mechanism of Action

The mechanism of action of (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications References
This compound C₉H₂₀N₂O 172.27 Chiral (S), pyrrolidine ring, ethanolamine Potential CNS modulation
2-[Methyl(pyridin-2-yl)amino]ethan-1-ol C₈H₁₂N₂O 152.19 Pyridinyl substituent, ethanolamine Antimicrobial activity (inferred)
2-(Ethylmethylamino)ethanol C₅H₁₃NO 103.16 Ethyl-methyl amino group Surfactant, chemical intermediate
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol C₉H₁₇NO 155.13 Cyclopropylmethyl group, chiral (2S) pyrrolidine Synthetic intermediate for drug design
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol C₇H₁₅NO 129.20 2-Methylpyrrolidine, ethanol group Chiral building block
Key Observations:
  • Pyrrolidine vs.
  • Chirality: The (S)-configuration differentiates the target compound from simpler achiral analogs like 2-(Ethylmethylamino)ethanol, which lack stereochemical complexity .
  • Substituent Effects : Cyclopropylmethyl and 2-methylpyrrolidine groups in analogs (e.g., ) alter steric and electronic profiles, affecting binding to biological targets.

Challenges and Limitations

  • Toxicity : Pyrrolidine derivatives can exhibit toxicity (e.g., nicotine in ), necessitating rigorous toxicological profiling .

Biological Activity

(S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol is a chiral compound characterized by its complex structure, which includes a pyrrolidine ring and an ethanol moiety. This compound has garnered interest in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H20N2OC_9H_{20}N_2O, with a specific stereochemistry that contributes to its biological activity. The compound can be represented by the following structural formula:

IUPAC Name 2[methyl[[(2S)1methylpyrrolidin2yl]methyl]amino]ethanol\text{IUPAC Name }2-[methyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]ethanol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions.
  • Introduction of the Methyl Group : Alkylation reactions are employed to introduce the methyl group.
  • Attachment of the Ethanol Moiety : This is accomplished via nucleophilic substitution reactions.

Optimizing reaction conditions is crucial for maximizing yield and purity during industrial production.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological processes, leading to potential therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, particularly its neuroprotective properties. For instance, it has been shown to exhibit antioxidant activity, which may play a role in preventing oxidative stress-related damage in neuronal cells.

Case Study: Neuroprotective Effects

A study investigated the effects of this compound on cognitive functions in animal models. The findings indicated significant improvements in memory retention and cognitive performance, suggesting that the compound may enhance synaptic plasticity and neuroprotection against neurotoxic agents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(R)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanolEnantiomeric formPotentially different biological effects
N-MethylpyrrolidineSimpler structure without ethanol moietyLimited biological activity
2-(Methylamino)ethanolLacks pyrrolidine ringDifferent pharmacological profile

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties, which help mitigate oxidative stress in neural tissues. The compound has been shown to increase levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), while decreasing markers of oxidative damage.

Cognitive Enhancement

In a controlled study involving rodents subjected to cognitive impairments, administration of this compound resulted in:

  • Increased SOD and GPX activity
  • Decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation
  • Enhanced performance in memory tasks compared to control groups

These findings suggest that the compound may be beneficial in treating neurodegenerative conditions characterized by oxidative stress and cognitive decline.

Q & A

Basic: What is the recommended synthetic route for (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol?

The synthesis typically involves alkylation and amine coupling steps. For example, a protocol similar to the synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol (a structural analog) can be adapted:

  • Step 1 : React 1-methylpyrrolidin-2-ylmethanol with methylamine derivatives under reflux conditions using a polar aprotic solvent (e.g., DMF) and a coupling agent like EDC·HCl/HOBt to form the methylamino intermediate .
  • Step 2 : Purify via column chromatography (e.g., C18 reverse-phase) with gradients of acetonitrile/water to isolate the product .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Validate purity using NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry .

Advanced: How can enantioselective synthesis of this compound be achieved?

Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (S)-pyrrolidine derivatives) during alkylation to enforce stereochemistry .
  • Asymmetric Catalysis : Employ palladium-catalyzed hydrogenation with chiral ligands (e.g., BINAP) to reduce intermediates while retaining stereochemical integrity .
  • Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism spectroscopy .

Basic: What analytical methods are suitable for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify methyl, pyrrolidine, and ethanolamine moieties. Look for characteristic shifts (e.g., δ 2.3–2.8 ppm for methylamino groups) .
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against reference standards .

Advanced: How to address contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

  • Dose-Response Analysis : Perform in vitro binding assays (e.g., nAChR α4β2 competition studies) alongside in vivo behavioral tests (e.g., ethanol intake reduction in rodent models) to establish correlation .
  • Control Experiments : Include positive controls (e.g., varenicline for nAChR) and account for pharmacokinetic variables (e.g., blood-brain barrier penetration) .
  • Statistical Validation : Use ANOVA with post-hoc tests to resolve discrepancies between replicates or models .

Advanced: What strategies minimize impurities during large-scale synthesis?

  • Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, excess methylamine can suppress di-alkylation byproducts .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Impurity Profiling : Compare against pharmacopeial standards (e.g., EP/ICH guidelines) using LC-MS to track trace contaminants .

Basic: What are the primary pharmacological targets of this compound?

  • nAChR α4β2 Antagonism : The pyrrolidine-methylaminoethanol scaffold mimics nicotine derivatives, suggesting competitive inhibition at nicotinic acetylcholine receptors, as shown in studies on ethanol intake reduction .
  • Dopaminergic Modulation : Potential secondary effects on mesolimbic dopamine pathways due to structural similarity to salsolinol derivatives .

Advanced: How to design molecular docking studies for target interaction analysis?

  • Ligand Preparation : Optimize the 3D structure of the compound using software (e.g., Schrödinger Maestro) with stereochemical validation .
  • Receptor Modeling : Use crystallographic data from nAChR α4β2 (PDB: 5KXI) for docking simulations. Focus on binding pockets involving aromatic residues (e.g., Tyr195) .
  • Free Energy Calculations : Apply MM-GBSA to predict binding affinities and compare with experimental IC50_{50} values .

Safety: What precautions are required for handling this compound?

  • Toxicity Mitigation : Based on structural analogs (e.g., nicotine derivatives), assume potential neurotoxicity. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation or hydrolysis .
  • Waste Disposal : Follow EPA guidelines for amine-containing compounds (neutralize with dilute HCl before disposal) .

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